Methyl 5-chloro-3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-carboxylate
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Overview
Description
Methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a benzofuran core, which is a fused ring system containing both benzene and furan rings. The presence of chloro, diethoxyphenyl, and acetamido groups further enhances its chemical reactivity and potential utility in research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The specific conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimizing reaction conditions and using high-purity reagents can improve the overall yield and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in various derivatives depending on the nucleophile or electrophile involved.
Scientific Research Applications
Methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate for treating various diseases due to its unique chemical structure.
Industry: Utilized in the development of new materials, such as polymers or coatings, with specific properties.
Mechanism of Action
The mechanism of action of methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Methyl 4-acetamido-5-chloro-2-methoxybenzoate: Another compound with a similar structure but different functional groups.
Methyl 5-chloro-4-acetamido-2-methoxybenzoate: Shares the chloro and acetamido groups but has a different core structure.
Uniqueness
Methyl 5-chloro-3-[2-(3,4-diethoxyphenyl)acetamido]-1-benzofuran-2-carboxylate is unique due to its specific combination of functional groups and the benzofuran core
Properties
Molecular Formula |
C22H22ClNO6 |
---|---|
Molecular Weight |
431.9 g/mol |
IUPAC Name |
methyl 5-chloro-3-[[2-(3,4-diethoxyphenyl)acetyl]amino]-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C22H22ClNO6/c1-4-28-17-8-6-13(10-18(17)29-5-2)11-19(25)24-20-15-12-14(23)7-9-16(15)30-21(20)22(26)27-3/h6-10,12H,4-5,11H2,1-3H3,(H,24,25) |
InChI Key |
CMPKDTIJTOVMFK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CC(=O)NC2=C(OC3=C2C=C(C=C3)Cl)C(=O)OC)OCC |
Origin of Product |
United States |
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